molecular formula C21H22ClFN2O B611899 YM-53601 CAS No. 182959-33-7

YM-53601

カタログ番号: B611899
CAS番号: 182959-33-7
分子量: 372.9 g/mol
InChIキー: JWXYVHMBPISIJQ-TVWXOORISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: YM-53601の合成には、コアカルバゾール構造の調製から始まるいくつかの工程が含まれます。 重要な中間体である(E)-2-[2-フルオロ-2-(キヌクリジン-3-イリデン)エトキシ]-9H-カルバゾールは、ハロゲン化、求核置換、縮合反応を含む一連の反応によって合成されます . 最終生成物は、安定性と溶解性を高めるためにモノハイドロクロリド塩として得られます .

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。温度、圧力、反応時間などの重要なパラメータは慎重に制御されます。 最終生成物の品質を確保するために、高純度の試薬と溶媒を使用することが不可欠です .

化学反応の分析

反応の種類: YM-53601は、主に、フルオロ基やキヌクリジニリデン基などの反応性官能基の存在により、置換反応を起こします . これらの反応は通常、化合物の分解を防ぐために、穏やかな条件下で行われます。

一般的な試薬と条件: this compoundを含む反応に使用される一般的な試薬には、ハロゲン化剤、求核剤、塩基が含まれます。 反応はしばしば、ジメチルスルホキシドやアセトニトリルなどの極性非プロトン性溶媒中で行われ、求核剤の反応性を高めます .

主な生成物: this compoundの反応から生成される主な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、潜在的な治療候補を特定するために、しばしば生物学的活性を評価されます .

科学研究の応用

This compoundは、化学、生物学、医学、産業などの分野で、幅広い科学研究の応用を持っています。 化学において、それはコレステロール生合成経路を研究し、新しいスクアレンシンターゼ阻害剤を開発するためのツールとして使用されます . 生物学において、this compoundは細胞プロセスにおけるコレステロールの役割を調査し、脂質代謝を研究するために使用されます . 医学において、それは高コレステロール血症および高トリグリセリド血症の治療に潜在的な治療的用途があります . 産業において、this compoundは、脂質低下薬の開発や分析方法の基準化合物として使用されます .

生物活性

YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel squalene synthase inhibitor that has garnered attention for its potential in lipid-lowering therapies. This compound operates primarily by inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway, leading to significant reductions in plasma cholesterol and triglyceride levels across various animal models.

This compound's primary mechanism involves the inhibition of squalene synthase, which is pivotal in the cholesterol synthesis pathway. By obstructing this enzyme, this compound effectively reduces the production of cholesterol in the liver, subsequently lowering plasma cholesterol levels. This inhibition has been demonstrated through various preclinical studies.

Efficacy in Animal Models

  • Rats : In studies involving rats, this compound exhibited a dose-dependent inhibition of cholesterol biosynthesis from acetate, with an effective dose (ED50) of 32 mg/kg .
  • Guinea Pigs : When administered at a dose of 100 mg/kg daily for 14 days, this compound reduced plasma non-HDL cholesterol levels by 47%, significantly outperforming pravastatin, a well-known HMG-CoA reductase inhibitor, which achieved a reduction of only 33% .
  • Hamsters : In hamsters fed both normal and high-fat diets, this compound led to an 81% reduction in plasma triglycerides at a dosage of 50 mg/kg over five days. In contrast, fenofibrate, another lipid-lowering agent, only reduced triglycerides by 53% under similar conditions .
  • Rhesus Monkeys : In rhesus monkeys, administration of this compound resulted in a 37% decrease in plasma non-HDL cholesterol at a dose of 50 mg/kg twice daily for 21 days .

Summary of Key Findings

Animal ModelDosage (mg/kg)Duration% Reduction in Non-HDL-C% Reduction in Triglycerides
Rats32Single doseNot specifiedNot specified
Guinea Pigs10014 days47%Not specified
Hamsters (Normal)505 daysNot specified81%
Hamsters (High-Fat)1007 daysNot specified73%
Rhesus Monkeys5021 days37%Not specified

Additional Effects and Potential Applications

This compound has also been shown to suppress lipogenic biosynthesis in the liver and inhibit the secretion of both cholesterol and triglycerides from hepatic tissues. This dual action enhances its efficacy as a therapeutic agent for conditions such as hypercholesterolemia and hypertriglyceridemia .

Case Studies Highlighting Clinical Relevance

In one notable study involving guinea pigs treated with this compound alongside pravastatin, the former demonstrated superior efficacy in reducing non-HDL cholesterol levels. This finding suggests that this compound could be a more effective alternative to traditional statins in managing lipid profiles .

Observations from Clinical Trials

While clinical trials are still needed to fully establish the safety and efficacy profile of this compound in humans, existing animal studies provide a strong foundation for its potential use in treating dyslipidemia. The rapid onset of action observed in hamsters—where significant reductions in plasma cholesterol were noted as early as one hour post-administration—indicates promising pharmacokinetic properties that merit further investigation .

特性

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYVHMBPISIJQ-TVWXOORISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046508
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182959-33-7
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM-53601
Reactant of Route 2
YM-53601
Reactant of Route 3
YM-53601
Reactant of Route 4
Reactant of Route 4
YM-53601
Reactant of Route 5
Reactant of Route 5
YM-53601
Reactant of Route 6
YM-53601
Customer
Q & A

A: YM-53601 is a potent and selective inhibitor of squalene synthase (SQS) [, , , ]. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene [, ]. While the precise mechanism of inhibition is not fully elucidated in the provided research, it is known that this compound competes with FPP for binding to the SQS active site [].

A: Inhibition of SQS by this compound effectively reduces the biosynthesis of cholesterol and cholesteryl esters []. This, in turn, can impact a variety of cellular processes dependent on cholesterol, including:

  • Hepatitis C Virus (HCV) Production: Studies have demonstrated that this compound exhibits antiviral activity against HCV by suppressing the production of viral RNA, proteins, and progeny virions []. This effect is attributed to the disruption of cholesterol biosynthesis, which is crucial for HCV replication and assembly [].
  • Blastocyst Formation: Research suggests that this compound impairs blastocyst formation by interfering with the mevalonate pathway, specifically the production of geranylgeranyl pyrophosphate (GGPP) which is essential for trophectoderm specification [].
  • Chemotherapy Resistance in Cancer: this compound has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to chemotherapy by depleting mitochondrial cholesterol, thus disrupting mitochondrial membrane integrity and promoting cell death [].

ANone: The chemical name of this compound is 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride. Unfortunately, the provided research excerpts do not include detailed spectroscopic data or molecular weight information for this compound.

A: Yes, preliminary research suggests that this compound might have anti-cancer properties. One study demonstrated that this compound, alongside other mevalonate pathway inhibitors, exhibited significant inhibitory effects on ovarian cancer cell growth in vitro []. Furthermore, it was observed that this compound might induce autophagy and potentially interfere with the Warburg effect, a metabolic hallmark of cancer cells [].

A: While the provided research doesn't focus on toxicity specifically, it's important to acknowledge that any interference with cholesterol biosynthesis, a fundamental cellular process, can lead to adverse effects []. One study observed that inhibiting the mevalonate pathway with statins, which act upstream of SQS, negatively impacted blastocyst formation in mice []. This highlights the potential developmental toxicity of disrupting this pathway. Thorough toxicological studies are crucial to evaluate the safety profile of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。